

In-Depth Technical Guide: PEG5-bis-(Ethyl phosphonate) (CAS Number 1446282-28-5)

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Compound of Interest

Compound Name: *PEG5-bis-(ethyl phosphonate)*

Cat. No.: B609897

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG5-bis-(ethyl phosphonate), with CAS number 1446282-28-5, is a homobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical development. Its structure incorporates a five-unit polyethylene glycol chain, which imparts hydrophilicity, and is capped at both ends with ethyl phosphonate groups. These terminal groups offer specific functionalities for conjugation and interaction with biological targets. This guide provides a comprehensive overview of its properties, potential applications, and suppliers, along with generalized experimental protocols relevant to its use.

Chemical Identity and Physicochemical Properties

PEG5-bis-(ethyl phosphonate) is a well-defined, monodisperse PEG linker. The presence of the PEG chain enhances the aqueous solubility of molecules to which it is conjugated, a critical attribute for improving the pharmacokinetic profiles of therapeutic agents.^{[1][2]} The terminal ethyl phosphonate moieties can serve as handles for further chemical modification or may act as targeting groups for bone tissue or metal ion chelation.^{[3][4]}

Table 1: Physicochemical Properties of **PEG5-bis-(Ethyl phosphonate)**

Property	Value	Source(s)
CAS Number	1446282-28-5	[1] [5]
Molecular Formula	C ₂₀ H ₄₄ O ₁₁ P ₂	[1] [5]
Molecular Weight	522.50 g/mol	[1] [5]
Appearance	Not specified in literature; likely a colorless liquid or waxy solid.	General knowledge
Solubility	The hydrophilic PEG linker increases the solubility of a compound in aqueous media. [1] [2] Specific quantitative data is not available.	[1] [2]
Melting Point	Data not available.	
Boiling Point	Data not available.	
Storage Conditions	Store at -20°C for long-term stability. [1]	[1]

Spectroscopic Data

While several suppliers indicate the availability of Nuclear Magnetic Resonance (NMR) data, publicly accessible spectra for CAS 1446282-28-5 are limited.[\[1\]](#) A computed ¹³C NMR spectrum for the closely related "peg 5 bis Dimethylphosphonate" is available and can serve as a reference.[\[6\]](#)[\[7\]](#) In such spectra, characteristic peaks for the PEG backbone would be expected around 70 ppm, with signals corresponding to the ethyl phosphonate groups appearing at distinct chemical shifts.[\[8\]](#)[\[9\]](#)

Biological Activity and Applications

The primary function of **PEG5-bis-(ethyl phosphonate)** is as a linker in the synthesis of more complex molecules, such as bioconjugates and Proteolysis Targeting Chimeras (PROTACs).
[\[10\]](#)[\[11\]](#)[\[12\]](#)

PROTACs: This molecule is explicitly marketed as a PEG-based PROTAC linker.[11][12]

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[13][14]

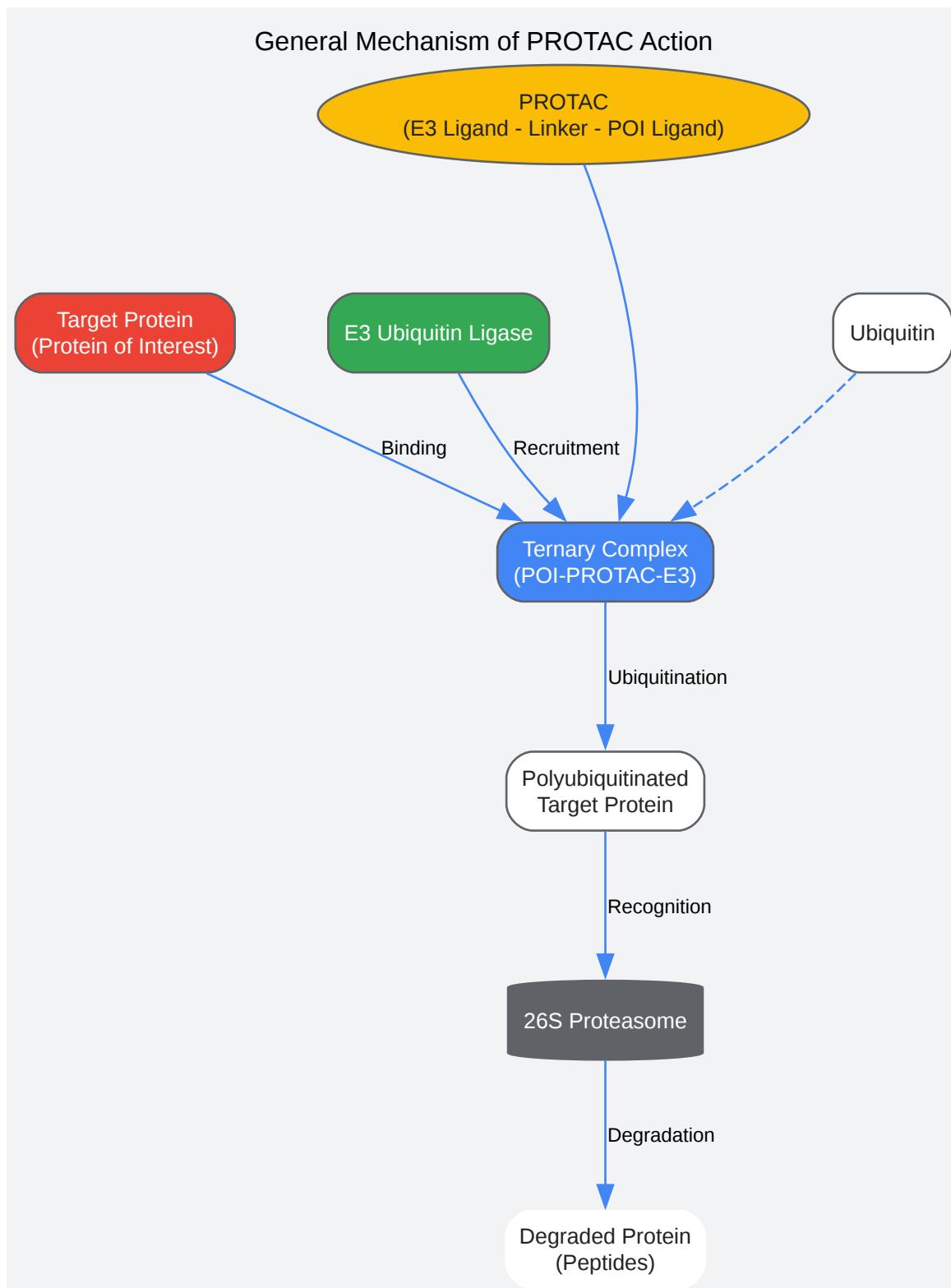
The PEG linker in a PROTAC serves to connect the target protein binder and the E3 ligase ligand, and its length and composition are critical for optimizing the formation of a stable ternary complex and achieving efficient protein degradation.[13][14]

Drug Delivery and Targeting: The phosphonate groups suggest potential applications in targeted drug delivery. Phosphonates are known to have a high affinity for calcium, making them suitable for targeting bone tissue.[3] Additionally, their ability to chelate metal ions opens possibilities for their use in the development of imaging and diagnostic agents, such as contrast agents for MRI or PET scans.[3][4] The PEG component of the molecule enhances biocompatibility and can prolong circulation time *in vivo*.[15]

Bioconjugation: As a homobifunctional linker, **PEG5-bis-(ethyl phosphonate)** can be used to crosslink molecules or to modify surfaces.[5][16][17] The ethyl phosphonate groups can be hydrolyzed to phosphonic acids, which can then be activated for conjugation to amine-containing molecules.

Signaling Pathways and Mechanisms of Action

As a linker molecule, **PEG5-bis-(ethyl phosphonate)** does not have an intrinsic biological activity or a direct effect on signaling pathways. Its role is to facilitate the action of the molecules it connects. In the context of a PROTAC, the relevant biological pathway is the ubiquitin-proteasome system.



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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

No specific experimental protocols utilizing CAS 1446282-28-5 have been identified in the public domain. However, the following are generalized protocols for the synthesis of PROTACs and for bioconjugation using homobifunctional PEG linkers, which can be adapted for this specific molecule.

General Protocol for PROTAC Synthesis using a Bifunctional Linker

This protocol describes a representative two-step synthesis for conjugating a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional linker like **PEG5-bis-(ethyl phosphonate)**. This would likely require initial modification of the linker to create orthogonal reactive groups.

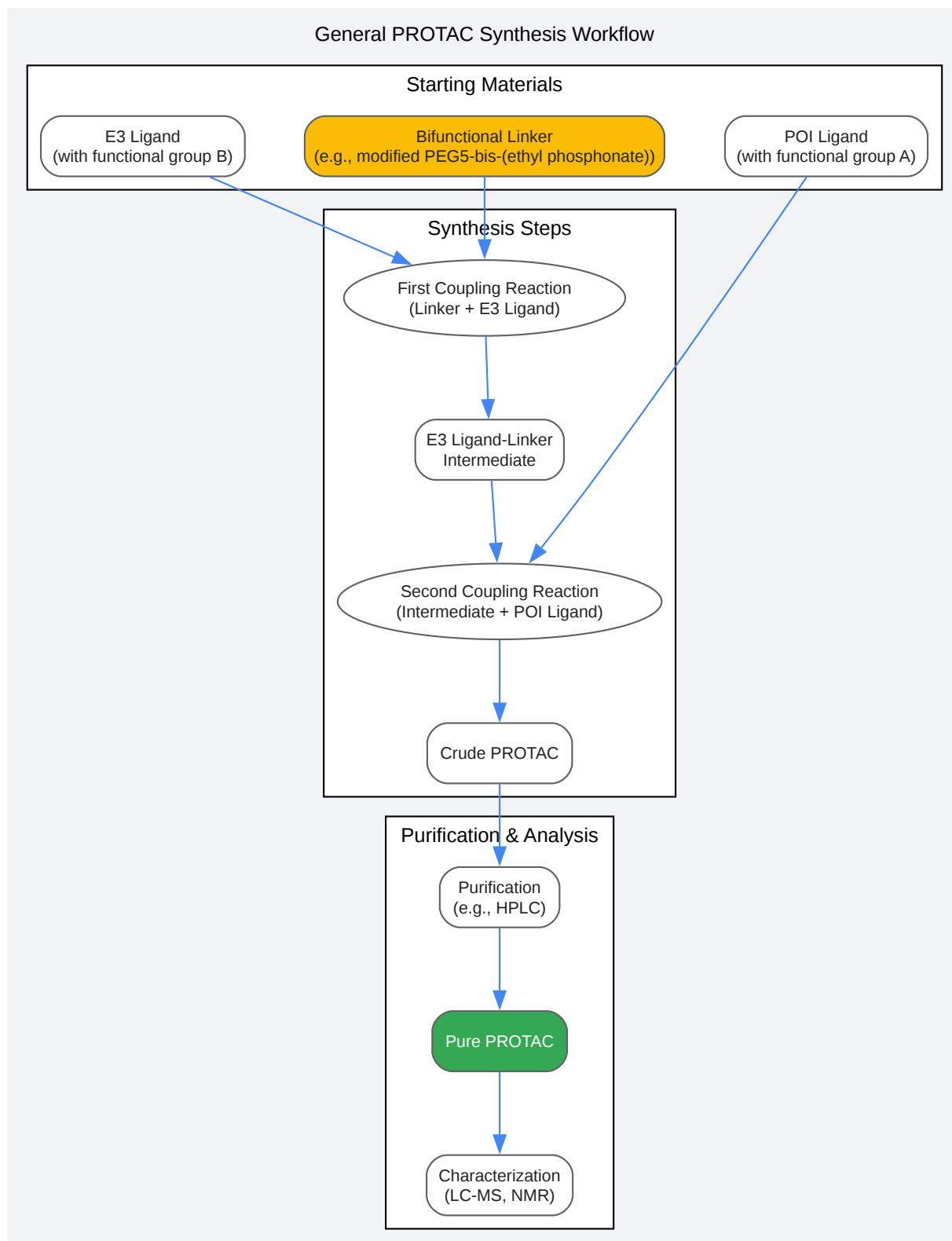
Materials:

- POI ligand with a suitable functional group (e.g., amine, alkyne).
- E3 ligase ligand with a suitable functional group (e.g., carboxylic acid, azide).
- **PEG5-bis-(ethyl phosphonate)** (requires modification for specific coupling chemistry).
- Coupling reagents (e.g., HATU, HOBT for amide coupling).
- Catalysts (e.g., copper(I) for click chemistry).
- Anhydrous solvents (e.g., DMF, DMSO).
- Purification supplies (e.g., HPLC).

Procedure:

- First Coupling Reaction:
 - Dissolve the E3 ligase ligand and a modified **PEG5-bis-(ethyl phosphonate)** linker in an appropriate anhydrous solvent.
 - Add the necessary coupling reagents or catalysts.

- Stir the reaction at room temperature or elevated temperature until completion, monitoring by LC-MS.
- Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[[14](#)]
- Second Coupling Reaction:
 - Dissolve the purified E3 ligase-linker intermediate and the POI ligand in a suitable solvent.
 - Add the appropriate catalyst or coupling reagents for the second conjugation step.
 - Stir the reaction until completion, monitoring by LC-MS.
 - Purify the final PROTAC molecule by preparative HPLC.[[14](#)]



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Caption: A typical workflow for the design and synthesis of PROTACs.

Suppliers

PEG5-bis-(ethyl phosphonate) is available from several chemical suppliers specializing in PEG linkers and reagents for biomedical research.

Table 2: Representative Suppliers of CAS 1446282-28-5

Supplier	Product Name	Purity	Source(s)
BroadPharm	PEG5-bis-(ethyl phosphonate)	98%	[1]
ChemScene	PEG5-bis-(Ethyl phosphonate)	>97%	[18]
MCE (MedChemExpress)	PEG5-bis-(Ethyl phosphonate)	Not specified	[11] [12]
Biosynth	PEG5-bis-(ethyl phosphonate)	Not specified	[5]
AxisPharm	PEG5-bis-(ethyl phosphonate)	≥95%	[3]
Amadis Chemical	PEG5-bis-(ethyl phosphonate)	97%	[19]
新研博美 (Xinyanbomei)	PEG5-bis-(ethyl phosphonate)	Not specified	[2]

Conclusion

PEG5-bis-(ethyl phosphonate) (CAS 1446282-28-5) is a valuable chemical tool for researchers in drug development and bioconjugation. Its primary utility lies in its role as a hydrophilic, homobifunctional linker, particularly in the burgeoning field of PROTACs. The presence of terminal ethyl phosphonate groups also suggests potential for applications in bone-targeting and medical imaging. While specific experimental data and protocols for this exact compound are not widely published, its structural features allow for its adaptation into established synthetic and bioconjugation methodologies. Further research into the specific

applications of this linker is warranted to fully explore its potential in advancing therapeutic and diagnostic technologies.

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